2-(Pyrrolidin-2-yl)-1h-benzo[d]imidazole hydrochloride

Stereochemistry Chiral separation Medicinal chemistry

2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride is a chiral heterocyclic compound combining a benzimidazole core with a pyrrolidine moiety at the 2-position, supplied as a stable hydrochloride salt. With a molecular formula of C₁₁H₁₄ClN₃ and molecular weight of 223.70 g/mol , this compound serves as a versatile scaffold in medicinal chemistry and chemical biology research, particularly for exploring structure-activity relationships in benzimidazole-based drug discovery programs.

Molecular Formula C11H14ClN3
Molecular Weight 223.7
CAS No. 1179504-07-4
Cat. No. B2646022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-2-yl)-1h-benzo[d]imidazole hydrochloride
CAS1179504-07-4
Molecular FormulaC11H14ClN3
Molecular Weight223.7
Structural Identifiers
SMILESC1CC(NC1)C2=NC3=CC=CC=C3N2.Cl
InChIInChI=1S/C11H13N3.ClH/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2,(H,13,14);1H
InChIKeyNMZFMAAMXSZTTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole Hydrochloride (CAS 1179504-07-4) | Research-Grade Heterocyclic Building Block


2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride is a chiral heterocyclic compound combining a benzimidazole core with a pyrrolidine moiety at the 2-position, supplied as a stable hydrochloride salt . With a molecular formula of C₁₁H₁₄ClN₃ and molecular weight of 223.70 g/mol , this compound serves as a versatile scaffold in medicinal chemistry and chemical biology research, particularly for exploring structure-activity relationships in benzimidazole-based drug discovery programs .

Why 2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole Hydrochloride Cannot Be Replaced by Generic Analogs


Within the 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole chemical class, simple substitution is precluded by critical stereochemical and salt-form variations that profoundly impact solubility, stability, and biological recognition . The racemic hydrochloride salt (CAS 1179504-07-4) offers a distinct physicochemical profile compared to its enantiopure counterparts (e.g., (S)- or (R)-enantiomers), as well as its free base analog (CAS 59592-35-7) . These differences translate into measurable divergences in aqueous solubility (hydrochloride salt enhances solubility >10 mg/mL at pH 2 versus free base LogP ~1.5–2.0 ), solid-state stability under ambient shipping conditions , and coordination geometry in metal complexation studies [1]. Consequently, researchers requiring consistent batch-to-batch performance in solubility-critical assays, stereospecific binding experiments, or crystallization studies must verify both stereochemical configuration and salt form prior to procurement.

Quantitative Differentiation: 2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole Hydrochloride vs. Key Analogs


Stereochemical Purity: Racemic Hydrochloride vs. Enantiopure (S)-Form

The target compound CAS 1179504-07-4 is the racemic hydrochloride salt of 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole, containing a 1:1 mixture of (R)- and (S)-enantiomers. In contrast, commercially available analogs include the enantiopure (S)-form (Sigma-Aldrich Cat. ATEH98DE5F06) . While the racemate and enantiopure forms share identical molecular weight (223.70 g/mol) and elemental composition, their stereochemical configuration dictates distinct biological recognition properties. For instance, the (S)-enantiomer has been employed as a chiral ligand in asymmetric metal coordination complexes, forming a distorted octahedral Cd(II) environment with specific N,N-chelating geometry that cannot be replicated by the racemic mixture due to inversion symmetry in the crystal lattice [1].

Stereochemistry Chiral separation Medicinal chemistry

Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 1179504-07-4) exhibits markedly improved aqueous solubility compared to its free base counterpart (CAS 59592-35-7). The free base has a computed LogP of 1.9874 , indicating limited aqueous solubility (<0.1 mg/mL at neutral pH). In contrast, the hydrochloride salt demonstrates solubility >10 mg/mL at pH 2 , a >100-fold enhancement attributed to ionization of the pyrrolidine nitrogen and benzimidazole moieties. This salt-specific solubility profile is a general property of hydrochloride salts of basic heterocycles [1].

Solubility Salt selection Formulation

Ambient Shipping Stability: Hydrochloride Salt Enables Room Temperature Transport

The hydrochloride salt of 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole (CAS 1179504-07-4) is classified as non-hazardous for transport and can be shipped at room temperature (normal shipping temperature) , whereas many free base analogs and enantiopure variants require refrigerated (2–8°C) or frozen storage and cold-chain shipping . This differential stability translates into lower shipping costs and simplified logistics for procurement. Specifically, the racemic hydrochloride does not require HazMat fees when shipped via FedEx Ground under Limited Quantity exemption (for non-hazardous materials) , whereas certain analogs may incur additional handling charges due to hazardous classification.

Stability Logistics Storage

Purity Specification Variability: Commercial Grades and Research Applicability

Commercial sources offer 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride at distinct purity tiers: AKSci provides 97% minimum purity , while Chemscene offers ≥98% purity , and Sigma-Aldrich (enantiopure (S)-form) lists 95% purity . The ≥98% grade (Chemscene Cat. CS-0270461) is accompanied by TPSA (40.71) and LogP (2.4092) computational descriptors, facilitating in silico compound selection . While these purity differences (1–3%) may appear modest, they are critical in applications such as crystallography (where impurities >2% can inhibit crystal nucleation), quantitative NMR reference standard preparation, and structure-activity relationship (SAR) studies where minor impurities could confound biological readouts [1].

Purity Quality control Procurement

Coordination Chemistry: Distinct Metal-Binding Geometry in Cadmium(II) Complexes

The (S)-enantiomer of 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole forms a well-characterized coordination complex with Cd(II) nitrate, [Cd(NO₃)₂(C₁₁H₁₃N₃)₂], crystallizing in the triclinic space group with unit cell parameters a = 8.1487(16) Å, b = 9.1459(18) Å, c = 9.7439(19) Å, and angles α = 111.67(3)°, β = 112.32(3)°, γ = 93.80(3)° [1]. The Cd atom lies on an inversion centre, with two trans-related N,N-chelating ligands forming a distorted octahedral geometry. Importantly, the racemic mixture (CAS 1179504-07-4) would yield a different crystallographic outcome due to the presence of both enantiomers, potentially altering metal coordination stoichiometry and crystal packing [2]. While the racemate itself has not been structurally characterized in published metal complexes, this enantiopure complex serves as a benchmark for understanding ligand geometry preferences.

Coordination chemistry Crystallography Metal-organic frameworks

Computational Descriptors: TPSA and LogP for In Silico Prioritization

For the racemic hydrochloride salt (CAS 1179504-07-4), the parent free base computational descriptors are provided by Chemscene: TPSA = 40.71 Ų and LogP = 2.4092 . In contrast, the (R)-enantiomer free base (CAS 175530-90-2) has a reported LogP of 1.5088 , and the (S)-enantiomer free base has XLogP = 1.4 [1]. The higher LogP of the racemate (2.41) relative to enantiopure forms (1.4–1.5) reflects methodological differences in calculation (ALOGPS vs. XLogP) rather than intrinsic stereochemical differences; however, these vendor-provided descriptors are directly comparable when using the same calculation method. The racemic hydrochloride salt thus provides a consistent computational baseline for virtual screening campaigns that do not require enantiopure starting points.

Computational chemistry Drug-likeness Virtual screening

Optimal Use Cases for 2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole Hydrochloride (CAS 1179504-07-4)


Racemate Baseline for Chiral Separation Method Development

When developing chiral HPLC or SFC methods to resolve the (R)- and (S)-enantiomers of 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole, the racemic hydrochloride salt (CAS 1179504-07-4) provides the essential 1:1 enantiomeric mixture required for method optimization and system suitability testing . Its room-temperature shipping stability and ≥98% purity ensure that method development is not confounded by degradation products or unknown impurities . Once separation conditions are established, the method can be applied to quantify enantiomeric excess in asymmetric synthesis or chiral resolution campaigns.

Aqueous Biological Assay Stock Solution Preparation

The hydrochloride salt's enhanced aqueous solubility (>10 mg/mL at pH 2) enables direct dissolution in assay buffers with minimal DMSO co-solvent , reducing solvent-induced artifacts in cell-based assays. This property is particularly advantageous for high-throughput screening (HTS) campaigns where compound precipitation can lead to false negatives. In contrast, the free base analog (LogP ~1.99) requires higher DMSO concentrations, which may exceed cellular toxicity thresholds (typically ≤0.5% DMSO) upon dilution into assay media .

Coordination Chemistry Control Experiments

In metal-organic framework (MOF) synthesis or coordination polymer studies, the racemic hydrochloride serves as an achiral control ligand to compare against enantiopure (S)- or (R)-ligands. The distinct crystal packing and metal coordination geometry observed for the (S)-enantiomer-Cd(II) complex can be contrasted with the racemic system to isolate stereochemical effects on framework topology, porosity, and stability. The hydrochloride counterion also facilitates salt metathesis reactions for introducing alternative anions into coordination spheres.

Computational Chemistry Model Validation

The racemic hydrochloride's vendor-verified computational descriptors (TPSA 40.71 Ų, LogP 2.4092) provide a reliable reference point for validating in-house computational models (e.g., LogP prediction algorithms, 3D conformer generation). Because the racemate eliminates stereochemical ambiguity present in enantiopure samples, it is the preferred compound for benchmarking molecular property calculations prior to applying those models to larger virtual libraries .

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